Amphomycin

Beschreibung

Eigenschaften

CAS-Nummer |

1402-82-0 |

|---|---|

Molekularformel |

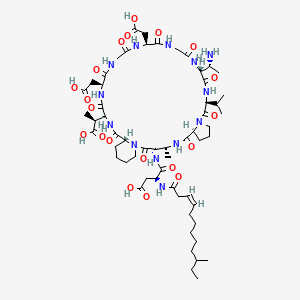

C58H91N13O20 |

Molekulargewicht |

1290.4 g/mol |

IUPAC-Name |

(2R,3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2R,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-[(3S,9aR)-1,4-dioxo-3,6,7,8,9,9a-hexahydro-2H-pyrido[1,2-a]pyrazin-3-yl]ethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-3-amino-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-[[(2S)-3-carboxy-2-[[(E)-10-methyldodec-3-enoyl]amino]propanoyl]amino]-2-methyl-4-oxobutanoic acid |

InChI |

InChI=1S/C58H91N13O20/c1-8-30(4)18-13-11-9-10-12-14-21-39(72)63-36(26-44(79)80)51(83)68-46(31(5)58(90)91)54(86)65-35(25-43(77)78)50(82)60-27-40(73)64-34(24-42(75)76)49(81)61-28-41(74)66-47(32(6)59)55(87)67-45(29(2)3)56(88)71-23-17-20-38(71)52(84)62-33(7)48-57(89)70-22-16-15-19-37(70)53(85)69-48/h12,14,29-38,45-48H,8-11,13,15-28,59H2,1-7H3,(H,60,82)(H,61,81)(H,62,84)(H,63,72)(H,64,73)(H,65,86)(H,66,74)(H,67,87)(H,68,83)(H,69,85)(H,75,76)(H,77,78)(H,79,80)(H,90,91)/b14-12+/t30?,31-,32+,33+,34+,35+,36+,37-,38+,45+,46+,47-,48+/m1/s1 |

InChI-Schlüssel |

XBNDESPXQUOOBQ-LSMLZNGOSA-N |

Isomerische SMILES |

CCC(C)CCCCC/C=C/CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)C(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@H]([C@H](C)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)[C@H]2C(=O)N3CCCC[C@@H]3C(=O)N2 |

Kanonische SMILES |

CCC(C)CCCCCC=CCC(=O)NC(CC(=O)O)C(=O)NC(C(C)C(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(C(C)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(C)C2C(=O)N3CCCCC3C(=O)N2 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Amphomycin |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Elucidation of Amphomycin: A Technical Overview

Published: November 10, 2025

Executive Summary

Amphomycin, a lipopeptide antibiotic, was first isolated in the early 1950s and has since been a subject of scientific investigation due to its potent activity against Gram-positive bacteria. This document provides a comprehensive technical guide on the discovery history of this compound, detailing its initial isolation, the elucidation of its complex structure, and the intricate mechanism by which it inhibits bacterial cell wall synthesis. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development, offering a deep dive into the experimental foundations of our understanding of this important antibiotic.

Initial Discovery and Characterization

This compound was first reported in 1953 by researchers Heineman, Kaplan, Muir, and Hooper at Bristol-Myers.[1][2] The antibiotic was isolated from the fermentation broth of a strain of actinomycete, identified as Streptomyces canus.[1] The initial studies revealed that this compound was primarily effective against Gram-positive bacteria.

Isolation and Purification

-

Broth Filtration: The fermentation broth was first filtered to remove the mycelia of Streptomyces canus.

-

Extraction: The active compound in the filtrate was likely extracted using an organic solvent.

-

Purification: Further purification would have been achieved through techniques such as precipitation and potentially early forms of chromatography available at the time.

Early Antibacterial Activity

Initial assessments of this compound's antibacterial properties demonstrated its selective and potent activity against Gram-positive organisms. The table below summarizes the Minimum Inhibitory Concentrations (MICs) as reported in early publications.

| Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Data not available in searched resources |

| Streptococcus pyogenes | Data not available in searched resources |

| Bacillus subtilis | Data not available in searched resources |

| Escherichia coli | Data not available in searched resources |

| Pseudomonas aeruginosa | Data not available in searched resources |

Note: The specific quantitative data from the original 1953 publication by Heineman et al. is not available in the publicly accessible literature reviewed.

Structure Elucidation

Despite its discovery in 1953, the complete chemical structure of this compound remained elusive for two decades. The complexity of its lipopeptide nature posed a significant challenge to the analytical techniques of the time.

In 1973, Miklos Bodanszky and his colleagues published a seminal paper detailing the structure of this compound.[3] Their work revealed that this compound is a cyclic lipopeptide composed of a fatty acid and a peptide ring.

The key experimental approaches that led to the elucidation of this compound's structure included:

-

Acid Hydrolysis: This technique was used to break down the peptide into its constituent amino acids, which were then identified.

-

Edman Degradation: This method was employed to determine the sequence of the amino acids in the peptide chain.

-

Mass Spectrometry: Early forms of mass spectrometry were likely used to determine the overall molecular weight and fragmentation patterns, providing clues to the structure.

The final elucidated structure revealed a complex molecule with several unique features that contribute to its biological activity.

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Subsequent research focused on understanding how this compound exerts its antibacterial effect. Studies conducted by Tanaka and his team in the late 1970s were pivotal in pinpointing the specific molecular target of the antibiotic.[4]

Their research demonstrated that this compound inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall.[4] The absence of a rigid cell wall leads to cell lysis and bacterial death.

Targeting the Phospho-N-acetylmuramyl-pentapeptide Translocase (MraY)

Further investigations revealed that this compound specifically targets the enzyme phospho-N-acetylmuramyl-pentapeptide translocase (MraY) .[1][5] This enzyme plays a crucial role in the early stages of peptidoglycan synthesis by catalyzing the transfer of the soluble cell wall precursor, UDP-MurNAc-pentapeptide, to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I.[5]

By inhibiting MraY, this compound effectively blocks the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway.[5]

Interaction with Undecaprenyl Phosphate

More recent studies have provided a more nuanced understanding of this compound's mechanism. It is now understood that this compound forms a complex with the lipid carrier, undecaprenyl phosphate (C55-P).[6][7] This interaction is thought to be a key part of how it inhibits the MraY-catalyzed reaction. The formation of this complex essentially sequesters the C55-P substrate, making it unavailable for the translocase enzyme.[7]

The following diagram illustrates the proposed mechanism of action of this compound in the bacterial cell wall synthesis pathway.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. CN103554230B - this compound-type compounds and preparation method thereof - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Lipopeptide antibiotics | Research Starters | EBSCO Research [ebsco.com]

- 7. journals.asm.org [journals.asm.org]

The Discovery and Scientific Deep Dive into Amphomycin: A Lipopeptide Antibiotic

Discovered in 1953 by a team of researchers at Bristol-Myers, the antibiotic Amphomycin, a potent lipopeptide, has seen renewed interest for its activity against resilient Gram-positive bacteria. This technical guide provides an in-depth exploration of its discovery, mechanism of action, and the experimental methodologies that defined its initial characterization.

This compound was first isolated from the bacterium Streptomyces canus by B. Heinemann, M.A. Kaplan, R.D. Muir, and I.R. Hooper.[1] Their seminal work, published in Antibiotics & Chemotherapy, laid the groundwork for understanding this novel antimicrobial agent.[1] It is a member of the lipopeptide class of antibiotics, which are characterized by a lipid tail attached to a peptide chain.

Quantitative Analysis of Antibacterial Activity

This compound exhibits a targeted spectrum of activity, primarily against Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against several key pathogens. MIC is the lowest concentration of an antibiotic that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in μg/mL |

| Staphylococcus aureus | 10 |

| Methicillin-Resistant S. aureus (MRSA) | 45 |

| Bacillus subtilis (MTCC 619) | 10 |

| Staphylococcus epidermidis (MTCC 435) | 15 |

| Mycobacterium smegmatis (MTCC 6) | 25 |

Note: Data compiled from multiple sources. The specific MIC values can vary depending on the strain and the testing methodology used.[2]

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound's bactericidal activity stems from its ability to disrupt the synthesis of the bacterial cell wall. Specifically, it targets and inhibits the enzyme phospho-N-acetylmuramyl-pentapeptide-transferase (MraY).[3] This enzyme is critical for the translocation of peptidoglycan precursors from the cytoplasm to the exterior of the cell membrane, a vital step in the construction of the cell wall. By inhibiting MraY, this compound effectively halts cell wall formation, leading to cell lysis and death. The interaction with MraY is a key area of study for understanding the antibiotic's potency.[4][5]

Experimental Protocols

The following outlines the general methodologies employed in the initial discovery and characterization of this compound, based on common practices for antibiotic discovery from Streptomyces.

Isolation and Cultivation of Streptomyces canus

-

Soil Sample Collection and Isolation: Soil samples are serially diluted and plated on a suitable agar medium, such as Aspartic Acid Agar (ISP-2), to isolate individual actinomycete colonies.[1]

-

Strain Identification: Colonies exhibiting the characteristic morphology of Streptomyces are selected and identified based on their morphological, physiological, and biochemical characteristics.

-

Seed Culture Preparation: A single, well-isolated colony of Streptomyces canus is inoculated into a seed medium and incubated on a rotary shaker to generate a sufficient biomass for fermentation.[1]

-

Fermentation: The seed culture is then transferred to a larger fermentation medium and incubated under controlled conditions (e.g., temperature, pH, aeration) to promote the production of the antibiotic.[1]

Purification of this compound

The purification of lipopeptide antibiotics like this compound from fermentation broth typically involves a multi-step process to separate the active compound from other metabolites and media components.

-

Centrifugation and Extraction: The fermentation broth is centrifuged to separate the supernatant from the mycelia. The supernatant is then subjected to extraction using a solvent such as n-butanol.[1]

-

Chromatography: The crude extract is then purified using a series of chromatographic techniques. This often includes:

-

Adsorption Chromatography: Using a resin like HP20 to initially capture the lipopeptide.[1]

-

Silica Gel Chromatography: To separate compounds based on polarity.[2][6]

-

Size Exclusion Chromatography: To separate molecules based on their size.[2]

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): As a final polishing step to achieve high purity.[2][7]

-

-

Purity Analysis: The purity of the final this compound product is assessed using analytical techniques such as HPLC.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of the purified this compound is quantified by determining its MIC against various bacterial strains.

-

Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium is prepared in a suitable broth medium.

-

Serial Dilution of this compound: A series of twofold dilutions of the purified this compound are prepared in the broth medium in a microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound at which there is no visible growth of the bacterium.[7]

The discovery of this compound represents a significant milestone in the ongoing search for novel antibiotics. Its targeted activity against Gram-positive bacteria and its well-defined mechanism of action continue to make it a subject of interest for researchers and drug development professionals.

References

- 1. CN103554230B - this compound-type compounds and preparation method thereof - Google Patents [patents.google.com]

- 2. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Insight into the Catalytic Mechanism of Bacterial MraY from Enzyme Kinetics and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Purification and characterization of a novel lipopeptide from Streptomyces amritsarensis sp. nov. active against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Amphomycin: A Technical Guide

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the molecular formula and structure of the lipopeptide antibiotic Amphomycin has been compiled for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its chemical composition, structural features, and the experimental methodologies used for its characterization.

Core Molecular Identity

This compound, a potent antibiotic produced by Streptomyces canus, possesses the molecular formula C₅₈H₉₁N₁₃O₂₀ .[1][2][3][4][5] This composition gives it a molecular weight of approximately 1290.4 g/mol .[2][3][4]

Structural Elucidation: A Lipopeptide Scaffold

This compound is classified as a lipopeptide, characterized by a cyclic peptide core linked to a lipid tail. This unique architecture is crucial for its biological activity, enabling it to interact with and disrupt the cell wall synthesis of susceptible bacteria.

The Peptide Core: A Cyclic Decapeptide

The central feature of this compound is a cyclic decapeptide, a ring composed of ten amino acid residues. While the complete, definitive sequence has been a subject of extensive research, studies have identified a "core-hexapeptide" sequence of glycyl-D-erythro-α, β-diaminobutyryl-L-valyl-L-prolyl-(L-threo-α, β-diaminobutyric acid, D-pipecolic acid).[2] It is understood that this compound shares this 10-amino-acid cyclic core structure with related lipopeptide antibiotics such as friulimicin and MX-2401.

The Lipid Tail: A Branched-Chain Fatty Acid

Attached to the peptide core is a fatty acid moiety, which has been identified as D-3-anteiso-tridecenoic acid . This lipid component is essential for anchoring the molecule to the bacterial cell membrane, a critical step in its mechanism of action.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₅₈H₉₁N₁₃O₂₀ | [1][2][3][4][5] |

| Molecular Weight | 1290.4 g/mol | [2][3][4] |

| Fatty Acid Component | D-3-anteiso-tridecenoic acid | |

| Peptide Core | Cyclic Decapeptide |

Experimental Protocols for Characterization

The determination of this compound's structure and bioactivity relies on a combination of sophisticated analytical techniques. Below are detailed methodologies for key experiments.

Isolation and Purification by High-Performance Liquid Chromatography (HPLC)

A general protocol for the purification of lipopeptides like this compound involves reversed-phase HPLC.

Protocol:

-

Column: C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 20% to 80% Mobile Phase B over 60 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm and 280 nm.

-

Fraction Collection: Fractions corresponding to the major peak are collected, concentrated, and lyophilized.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of complex molecules like this compound.

Protocol:

-

Sample Preparation: A 1-5 mg sample of purified this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OH).

-

1D NMR: ¹H and ¹³C spectra are acquired to identify the types and number of protons and carbons.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin couplings within amino acid residues.

-

TOCSY (Total Correlation Spectroscopy): To identify complete amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which is crucial for determining the peptide's conformation and the linkage between the fatty acid and the peptide.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, aiding in sequencing and establishing the overall structure.

-

-

Data Analysis: The collected NMR data is processed and analyzed using specialized software to assign all proton and carbon signals and to calculate inter-proton distances from NOESY data, which are then used to build a 3D structural model.

Molecular Weight and Sequence Verification by Mass Spectrometry (MS)

Mass spectrometry is employed to determine the precise molecular weight and to confirm the amino acid sequence of this compound.

Protocol:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for large, non-volatile molecules like lipopeptides.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.

-

Tandem Mass Spectrometry (MS/MS):

-

The molecular ion is isolated and subjected to fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

-

The resulting fragment ions are analyzed to obtain sequence information. The fragmentation pattern reveals the loss of amino acid residues, allowing for the determination of the peptide sequence.

-

The fragmentation of the fatty acid chain can also be observed, confirming its structure.

-

Determination of Antibacterial Activity by Broth Microdilution Assay

The antibacterial potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against specific bacterial strains.

Protocol:

-

Bacterial Strain: A clinically relevant strain of Gram-positive bacteria, such as Staphylococcus aureus ATCC 29213, is used.

-

Inoculum Preparation: The bacterial strain is grown in cation-adjusted Mueller-Hinton Broth (CAMHB) to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Serial Dilutions: A two-fold serial dilution of this compound is prepared in CAMHB in a 96-well microtiter plate. A typical concentration range for testing would be from 64 µg/mL down to 0.06 µg/mL.

-

Incubation: The inoculated microtiter plate is incubated at 35°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Signaling Pathway and Logical Relationships

The structural components of this compound are intricately linked to perform its biological function. The following diagram illustrates the logical relationship between its structure and its antibacterial mechanism.

This technical guide provides a foundational understanding of the molecular characteristics of this compound. Further research into its complex structure and mechanism of action will continue to be a vital area of study in the development of new antimicrobial agents.

References

- 1. The amino acid sequence of this compound. I. The "core-hexapeptide" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. THE AMINO ACID SEQUENCE OF this compound [jstage.jst.go.jp]

- 4. goldbio.com [goldbio.com]

- 5. HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to the Mechanism of Action of Amphomycin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphomycin is a lipopeptide antibiotic with potent activity against Gram-positive bacteria. Its primary mechanism of action is the inhibition of peptidoglycan biosynthesis, a crucial process for maintaining the integrity of the bacterial cell wall. This guide provides a comprehensive overview of the molecular basis of this compound's activity, including its primary and potential secondary targets. It details the specific biochemical steps that are inhibited and presents quantitative data on its antimicrobial efficacy. Furthermore, this document outlines key experimental protocols used to elucidate this compound's mechanism of action and provides visual representations of the involved pathways and workflows to facilitate a deeper understanding.

Introduction

This compound is a naturally occurring lipopeptide antibiotic produced by various species of Streptomyces. Structurally, it consists of a cyclic decapeptide core with a fatty acid side chain. This unique structure is crucial for its antimicrobial activity, which is primarily directed against Gram-positive bacteria, including clinically important pathogens like Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae. The urgent need for novel antibiotics to combat the rising threat of antimicrobial resistance has renewed interest in understanding the detailed mechanisms of action of established, yet underexploited, antibiotics like this compound. This guide aims to provide a detailed technical resource for researchers and professionals involved in antibiotic research and development.

Primary Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal activity of this compound stems from its ability to disrupt the synthesis of peptidoglycan, the major structural component of the bacterial cell wall. The inhibition occurs at a specific, early stage of the peptidoglycan biosynthesis pathway, which takes place at the bacterial cell membrane.

Molecular Target: MraY and Undecaprenyl Phosphate (C55-P)

The primary molecular target of this compound is not the enzyme MraY (phospho-N-acetylmuramyl-pentapeptide translocase) directly, but rather its lipid substrate, undecaprenyl phosphate (C55-P) , also known as bactoprenol phosphate. MraY is a crucial integral membrane enzyme that catalyzes the first membrane-bound step in peptidoglycan synthesis: the transfer of the soluble cytoplasmic precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide), to the lipid carrier C55-P. This reaction forms Lipid I (MurNAc-pentapeptide-pyrophosphoryl-undecaprenyl).

This compound, in a calcium-dependent manner, forms a stable complex with C55-P. This interaction sequesters the lipid carrier, making it unavailable for MraY. By effectively depleting the pool of accessible C55-P, this compound prevents the formation of Lipid I, thereby halting the entire peptidoglycan synthesis pathway downstream. This leads to the accumulation of the soluble precursor, UDP-MurNAc-pentapeptide, in the cytoplasm, a hallmark of antibiotics that inhibit this stage of cell wall synthesis.

dot

Caption: Inhibition of Lipid I formation by this compound.

Downstream Effects

The inhibition of Lipid I synthesis has several downstream consequences for the bacterial cell:

-

Cessation of Peptidoglycan Synthesis: Without Lipid I, the subsequent steps of peptidoglycan synthesis, including the formation of Lipid II (catalyzed by MurG) and the final polymerization and cross-linking of the peptidoglycan layer, cannot occur.

-

Accumulation of Precursors: The blockage leads to the accumulation of UDP-MurNAc-pentapeptide in the cytoplasm.

-

Cell Wall Weakening and Lysis: The inability to synthesize new peptidoglycan, especially in growing bacteria, leads to a weakened cell wall that can no longer withstand the internal osmotic pressure, ultimately resulting in cell lysis and death.

Potential Secondary Mechanism of Action: Inhibition of C55-P Flippase (UptA)

Recent studies have suggested an additional mechanism of action for this compound that also revolves around the crucial lipid carrier, C55-P. This secondary mechanism involves the direct interaction of this compound with the C55-P flippase, UptA .

UptA is a membrane protein responsible for translocating C55-P from the periplasmic side of the cell membrane back to the cytoplasmic side, where it can be reused in the peptidoglycan synthesis cycle. Evidence suggests that this compound can directly bind to UptA and compete with C55-P for its binding site. This interaction destabilizes the UptA:C55-P complex, thereby inhibiting the recycling of the lipid carrier. This dual-action model, targeting both the availability and recycling of C55-P, would significantly enhance the antibiotic's efficacy.

dot

Caption: Inhibition of C55-P flippase UptA by this compound.

Quantitative Data

The antimicrobial activity of this compound and its analogs, such as MX-2401 and Friulimicin, has been quantified using Minimum Inhibitory Concentration (MIC) and 50% inhibitory concentration (IC50) values.

Minimum Inhibitory Concentration (MIC)

MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following tables summarize the MIC values for this compound analogs against various Gram-positive pathogens.

Table 1: MICs of MX-2401 against Gram-Positive Bacteria [1][2]

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (all) | 100 | 1 | 2 | 0.25 - 2 |

| Methicillin-sensitive S. aureus (MSSA) | 50 | 1 | 1 | 0.5 - 1 |

| Methicillin-resistant S. aureus (MRSA) | 50 | 2 | 2 | 0.25 - 2 |

| Enterococcus faecalis (Vancomycin-sensitive) | 50 | 2 | 4 | 1 - 4 |

| Enterococcus faecalis (Vancomycin-resistant) | 50 | 4 | 4 | 2 - 4 |

| Enterococcus faecium (Vancomycin-sensitive) | 50 | 2 | 4 | 0.5 - 4 |

| Enterococcus faecium (Vancomycin-resistant) | 50 | 4 | 4 | 0.25 - 4 |

| Streptococcus pneumoniae (Penicillin-sensitive) | 50 | ≤0.12 | 0.25 | ≤0.12 - 0.5 |

| Streptococcus pneumoniae (Penicillin-resistant) | 50 | 1 | 2 | 0.25 - 2 |

Table 2: MIC of Friulimicin B against selected Gram-Positive Bacteria [3]

| Organism | MIC (µg/mL) |

| Staphylococcus simulans 22 | 0.078 |

| Bacillus subtilis 168 | 0.078 |

Note: The activity of this compound and its analogs is calcium-dependent. MIC assays are typically performed in media supplemented with calcium.

50% Inhibitory Concentration (IC50)

Experimental Protocols

The mechanism of action of this compound has been elucidated through a series of key in vitro and in vivo experiments. Below are detailed methodologies for some of these pivotal assays.

In Vitro Lipid I Synthesis Assay

This assay directly measures the inhibition of MraY-catalyzed Lipid I formation.

Objective: To determine the effect of this compound on the enzymatic activity of MraY.

Materials:

-

Purified MraY enzyme

-

Undecaprenyl phosphate (C55-P)

-

Radiolabeled UDP-MurNAc-[¹⁴C]pentapeptide

-

This compound

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 30 mM MgCl₂, 1.25 mM CaCl₂)

-

10% (v/v) DMSO

-

10 mM N-lauroyl sarcosine

-

Butanol/pyridine acetate (2:1, vol/vol; pH 4.2) for extraction

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60)

-

Phosphorimager or scintillation counter

Procedure:

-

Prepare a reaction mixture containing C55-P, radiolabeled UDP-MurNAc-[¹⁴C]pentapeptide, and reaction buffer.

-

Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

-

Initiate the reaction by adding the purified MraY enzyme.

-

Incubate the reaction at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction and extract the lipid-linked products (including Lipid I) by adding an equal volume of butanol/pyridine acetate.

-

Vortex vigorously and centrifuge to separate the phases.

-

Spot the organic (upper) phase onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system.

-

Visualize and quantify the radiolabeled Lipid I spot using a phosphorimager or by scraping the spot and performing scintillation counting.

-

Calculate the percentage of inhibition at each this compound concentration relative to the control.

dot

Caption: Workflow for the in vitro Lipid I synthesis assay.

Analysis of Peptidoglycan Precursor Accumulation

This method is used to observe the in vivo consequences of MraY inhibition.

Objective: To detect the accumulation of UDP-MurNAc-pentapeptide in bacterial cells treated with this compound.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

This compound

-

Growth medium

-

Extraction solvent (e.g., boiling water or formic acid)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., reverse-phase C18)

-

Mass spectrometer (for LC-MS analysis)

-

Standards for UDP-MurNAc-pentapeptide

Procedure:

-

Grow a bacterial culture to mid-exponential phase.

-

Treat the culture with a supra-MIC concentration of this compound. An untreated culture serves as a negative control, and a culture treated with an antibiotic with a known mechanism of causing precursor accumulation (e.g., vancomycin) can be used as a positive control.

-

Incubate for a specified time (e.g., 1-2 hours).

-

Harvest the bacterial cells by centrifugation.

-

Extract the soluble cytoplasmic precursors by resuspending the cell pellet in the extraction solvent and incubating at a high temperature (e.g., 100°C) for a short period.

-

Centrifuge to remove cell debris and collect the supernatant containing the precursors.

-

Analyze the supernatant by HPLC or LC-MS.

-

Compare the chromatograms of the this compound-treated sample with the control samples.

-

Identify and quantify the peak corresponding to UDP-MurNAc-pentapeptide, using the standard for confirmation.

dot

Caption: Workflow for analyzing peptidoglycan precursor accumulation.

Conclusion

This compound exerts its potent bactericidal activity primarily by inhibiting the synthesis of peptidoglycan, an essential component of the bacterial cell wall. Its mechanism involves a calcium-dependent sequestration of the lipid carrier undecaprenyl phosphate (C55-P), thereby preventing the MraY-catalyzed formation of Lipid I. Recent evidence also points to a potential secondary mechanism involving the direct inhibition of the C55-P flippase, UptA. This multifaceted attack on the availability and recycling of a crucial lipid carrier underscores the efficiency of this compound as an antimicrobial agent. A thorough understanding of its mechanism of action, as detailed in this guide, is paramount for its potential development as a therapeutic agent and for the rational design of new antibiotics targeting the bacterial cell wall synthesis pathway.

References

- 1. Antimicrobial Properties of MX-2401, an Expanded-Spectrum Lipopeptide Active in the Presence of Lung Surfactant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. The Lipopeptide Antibiotic Friulimicin B Inhibits Cell Wall Biosynthesis through Complex Formation with Bactoprenol Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

Amphomycin's Inhibition of Peptidoglycan Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which the lipopeptide antibiotic Amphomycin inhibits bacterial peptidoglycan synthesis. The document outlines the molecular interactions, key enzymatic steps affected, and the resulting physiological consequences for the bacterial cell. Quantitative data, detailed experimental protocols, and visual diagrams of the relevant pathways and workflows are presented to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Sequestration of Undecaprenyl Phosphate (C55-P)

This compound is a potent lipopeptide antibiotic that effectively halts the development of the bacterial cell wall by inhibiting peptidoglycan synthesis.[1][2] Its primary mechanism of action is not the direct inhibition of a specific enzyme, but rather the sequestration of a crucial lipid carrier molecule, undecaprenyl phosphate (C55-P), also known as bactoprenol.[3][4] C55-P is an essential component for the transport of peptidoglycan precursors from the cytoplasm across the cell membrane to the site of cell wall assembly.

This compound, in a calcium-dependent manner, forms a stable complex with C55-P.[3] This interaction effectively removes C55-P from the pool of available carriers, thereby preventing its utilization by key enzymes in the peptidoglycan synthesis pathway.[3][5] This sequestration is stoichiometric, meaning that the degree of inhibition is directly related to the molar ratio of this compound to C55-P.[3]

Inhibition of Lipid I and Lipid II Formation

The formation of the initial membrane-bound precursors of peptidoglycan, Lipid I and Lipid II, is critically dependent on the availability of C55-P.

-

Inhibition of MraY: The enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY) catalyzes the first committed step in the membrane-associated stage of peptidoglycan synthesis.[3][6] MraY transfers the soluble cytoplasmic precursor, UDP-N-acetylmuramyl-pentapeptide (UDP-MurNAc-pentapeptide or Park's nucleotide), to C55-P, forming Lipid I.[3][6] By complexing with C55-P, this compound prevents MraY from accessing its lipid substrate, thus blocking the synthesis of Lipid I.[3]

-

Consequent Inhibition of MurG: Following the formation of Lipid I, the enzyme MurG catalyzes the addition of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to Lipid I, resulting in the formation of Lipid II. As the synthesis of Lipid I is blocked by this compound, the subsequent formation of Lipid II is also consequently inhibited.[3]

The direct consequence of this inhibition is the accumulation of the soluble precursor, UDP-MurNAc-pentapeptide, within the bacterial cytoplasm.[2][7] This accumulation is a hallmark of antibiotics that target the membrane-bound stages of peptidoglycan synthesis.

Downstream Effects on Peptidoglycan and Wall Teichoic Acid Synthesis

The sequestration of C55-P by this compound has broader implications for the bacterial cell wall beyond the inhibition of Lipid I and II synthesis.

-

Inhibition of Wall Teichoic Acid (WTA) Synthesis: C55-P also serves as the lipid carrier for the precursors of wall teichoic acids, another major component of the cell wall in Gram-positive bacteria. The inhibition of C55-P availability by this compound therefore also leads to a reduction in WTA synthesis.[7]

-

Reduced Peptidoglycan Cross-linking and Cell Wall Thinning: The overall disruption of peptidoglycan and WTA precursor synthesis leads to a weakened cell wall structure. This manifests as a reduction in peptidoglycan cross-linking and a noticeable thinning of the cell wall, ultimately rendering the bacterium susceptible to osmotic lysis.[2][7]

Quantitative Analysis of Inhibition

| Parameter | Value | Context | Reference |

| Molar Excess for Complete Inhibition | ≥ 2-fold | Molar excess of this compound over C55-P required for complete inhibition of Lipid II synthesis in vitro. | [3] |

This data suggests that this compound's primary mode of action is the direct binding and sequestration of its target, C55-P, rather than catalytic inhibition of an enzyme.

Visualizing the Mechanism and Experimental Workflows

Peptidoglycan Synthesis Pathway and this compound's Point of Inhibition

References

- 1. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. MraY Inhibitors as Novel Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of peptidoglycan synthesis is sufficient for total arrest of staphylococcal cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solid-state NMR characterization of this compound effects on peptidoglycan and wall teichoic acid biosyntheses in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Amphomycin in Blocking Cell Wall Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphomycin is a potent lipopeptide antibiotic with significant activity against a range of Gram-positive bacteria, including drug-resistant strains. Its primary mechanism of action involves the disruption of bacterial cell wall synthesis, a pathway essential for bacterial viability and a proven target for antimicrobial agents. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound exerts its inhibitory effects on cell wall development. It details the antibiotic's interaction with the key lipid carrier, undecaprenyl phosphate (C₅₅-P), and the subsequent inhibition of critical enzymatic steps in the peptidoglycan and wall teichoic acid biosynthesis pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying this compound's activity, and includes visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

The bacterial cell wall is a vital extracellular layer that provides structural integrity and protection from osmotic stress. In Gram-positive bacteria, the cell wall is primarily composed of a thick layer of peptidoglycan, which is a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides. The biosynthesis of peptidoglycan is a complex, multi-step process that is a prime target for many antibiotics. This compound, a lipopeptide antibiotic isolated from Streptomyces canus, has been shown to be a potent inhibitor of this pathway.[1] This guide will elucidate the specific role of this compound in the blockade of cell wall development.

Mechanism of Action of this compound

This compound's primary mode of action is the sequestration of the lipid carrier undecaprenyl phosphate (C₅₅-P), also known as bactoprenol phosphate.[2][3][4] C₅₅-P is an essential molecule that transports peptidoglycan and wall teichoic acid precursors from the cytoplasm across the cell membrane to the site of cell wall synthesis.[4] By forming a stable complex with C₅₅-P, this compound effectively removes it from circulation, thereby halting the biosynthesis of key cell wall components.[3]

Inhibition of Peptidoglycan Synthesis

The synthesis of peptidoglycan is a multi-stage process. This compound's interference occurs at the level of the cytoplasmic membrane, where it blocks the formation of lipid-linked intermediates.

-

Inhibition of Lipid I Synthesis: The first membrane-bound step in peptidoglycan synthesis is the formation of Lipid I. This reaction is catalyzed by the enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), which transfers the phospho-MurNAc-pentapeptide moiety from the cytoplasmic precursor UDP-MurNAc-pentapeptide (also known as Park's nucleotide) to C₅₅-P.[3] Early studies suggested that this compound directly inhibits MraY.[1] However, more recent evidence strongly indicates that this compound's primary mechanism is the sequestration of the C₅₅-P substrate, which in turn leads to the inhibition of MraY activity.[3][5] This inhibition results in the accumulation of Park's nucleotide in the cytoplasm, a hallmark of cell wall synthesis inhibition.[3][6]

-

Inhibition of Lipid II Synthesis: Following the formation of Lipid I, the enzyme MurG catalyzes the addition of GlcNAc from UDP-GlcNAc to Lipid I, forming Lipid II. As the formation of Lipid I is blocked by this compound, the subsequent synthesis of Lipid II is consequently inhibited.[3]

Inhibition of Wall Teichoic Acid Synthesis

Wall teichoic acids (WTAs) are anionic glycopolymers that are covalently linked to peptidoglycan in the cell walls of many Gram-positive bacteria. They play crucial roles in cell division, biofilm formation, and virulence. The biosynthesis of WTAs also relies on C₅₅-P as a lipid carrier.

-

Inhibition of Lipid III Synthesis: The initial step in the synthesis of the WTA linkage unit involves the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to C₅₅-P, forming Lipid III. This reaction is catalyzed by the enzyme TagO. By sequestering C₅₅-P, this compound also effectively inhibits the synthesis of Lipid III, thereby disrupting the production of wall teichoic acids.[3]

The dual inhibition of both peptidoglycan and wall teichoic acid synthesis contributes to the potent bactericidal activity of this compound.[6][7]

Interaction with C₅₅-P Flippase (UptA)

Recent studies have suggested an additional mode of action for this compound. It has been shown that this compound can directly interact with and inhibit the function of UptA, a flippase responsible for translocating C₅₅-P from the periplasmic side to the cytoplasmic side of the cell membrane for reuse in the biosynthetic pathways.[8] By out-competing C₅₅-P for binding to UptA, this compound can further disrupt the C₅₅-P cycle.[8]

Quantitative Data

The following tables summarize the available quantitative data on the activity of this compound and its analogues.

Table 1: In Vitro Inhibition of Lipid Synthesis by this compound

| Assay | Target Organism/Enzyme | Inhibitor | Concentration for Inhibition | Reference |

| Lipid II Synthesis | M. luteus membranes | This compound | Complete inhibition at 2-fold molar excess over C₅₅-P | [3] |

| Lipid III Synthesis | S. aureus TagO-His₆ | This compound | ~80% inhibition at 2:1 molar ratio to C₅₅-P | [3] |

| Mannosylphosphoryldolichol Synthesis | Calf brain membranes | This compound | Vmax reduced from 1.86 to 0.17 pmol/mg/min | [9] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogue MX-2401

| Organism | Strain | Antibiotic | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Not specified) | This compound | 40 (used for experiments) | [6] |

| Staphylococcus simulans 22 | (Not specified) | This compound | 20 (used for experiments) | [3] |

| Staphylococcus simulans 22 | (Not specified) | MX-2401 | 5 (used for experiments) | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in blocking cell wall development.

In Vitro Lipid I Synthesis Assay (MraY Activity)

This assay measures the activity of MraY by quantifying the formation of radiolabeled Lipid I.

Materials:

-

Purified MraY enzyme

-

Undecaprenyl phosphate (C₅₅-P)

-

Radiolabeled UDP-MurNAc-pentapeptide (e.g., [¹⁴C]UDP-MurNAc-pentapeptide)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 20 mM MgCl₂, 0.5% Triton X-100)

-

This compound solution of varying concentrations

-

Scintillation cocktail

-

Thin-layer chromatography (TLC) plates (e.g., silica gel 60)

-

TLC developing solvent (e.g., chloroform/methanol/water/ammonium hydroxide, 88:48:10:1, v/v/v/v)

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes. Each reaction should contain C₅₅-P and reaction buffer.

-

Add varying concentrations of this compound to the experimental tubes. Include a control with no antibiotic.

-

Pre-incubate the mixtures at 37°C for 10 minutes.

-

Initiate the reaction by adding radiolabeled UDP-MurNAc-pentapeptide and purified MraY enzyme.

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of butanol.

-

Vortex vigorously and centrifuge to separate the phases. The butanol phase will contain the lipid-linked products.

-

Spot the butanol phase onto a TLC plate.

-

Develop the TLC plate in the appropriate solvent system.

-

Visualize the radiolabeled Lipid I using autoradiography or a phosphorimager.

-

Scrape the spots corresponding to Lipid I into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the percentage of MraY inhibition at each this compound concentration compared to the no-antibiotic control.

In Vitro Lipid II Synthesis Assay (Coupled MraY-MurG Activity)

This assay measures the sequential activity of MraY and MurG by quantifying the formation of radiolabeled Lipid II.

Materials:

-

Purified MraY and MurG enzymes

-

Undecaprenyl phosphate (C₅₅-P)

-

UDP-MurNAc-pentapeptide

-

Radiolabeled UDP-GlcNAc (e.g., [¹⁴C]UDP-GlcNAc)

-

Reaction buffer (as in 4.1)

-

This compound solution of varying concentrations

-

Other materials as in 4.1

Procedure:

-

Follow steps 1-3 from the Lipid I synthesis assay.

-

Initiate the reaction by adding UDP-MurNAc-pentapeptide, radiolabeled UDP-GlcNAc, and the purified MraY and MurG enzymes.

-

Incubate the reactions at 37°C for a defined period (e.g., 60-120 minutes).

-

Follow steps 6-12 from the Lipid I synthesis assay, but quantify the spot corresponding to Lipid II on the TLC plate.

UDP-MurNAc-pentapeptide (Park's Nucleotide) Accumulation Assay

This assay measures the intracellular accumulation of the peptidoglycan precursor Park's nucleotide in response to antibiotic treatment.

Materials:

-

Bacterial culture (e.g., Staphylococcus aureus)

-

Growth medium (e.g., Tryptic Soy Broth)

-

This compound solution

-

Boiling water

-

High-performance liquid chromatography (HPLC) system with a reverse-phase column (e.g., C18)

-

Mobile phase (e.g., a gradient of acetonitrile in ammonium formate buffer)

-

UV detector (262 nm)

Procedure:

-

Grow a bacterial culture to mid-logarithmic phase.

-

Add this compound at a desired concentration (e.g., 10x MIC) to the experimental culture. Include an untreated control.

-

Incubate the cultures for a defined period (e.g., 45-60 minutes) at 37°C.

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a small volume of water and immediately immerse in a boiling water bath for 15 minutes to extract the nucleotide pool.

-

Centrifuge to pellet the cell debris.

-

Filter the supernatant through a 0.22 µm filter.

-

Analyze the filtrate by reverse-phase HPLC, monitoring the absorbance at 262 nm.

-

Identify the peak corresponding to UDP-MurNAc-pentapeptide by comparing the retention time to a known standard.

-

Quantify the peak area to determine the relative accumulation of Park's nucleotide in the this compound-treated sample compared to the control.

Visualizations

The following diagrams illustrate the key pathways and mechanisms described in this guide.

Caption: Bacterial Peptidoglycan Synthesis Pathway.

Caption: Mechanism of Action of this compound.

Caption: General Experimental Workflow.

Conclusion

This compound is a powerful lipopeptide antibiotic that effectively blocks bacterial cell wall development through a multi-faceted mechanism centered on the sequestration of the essential lipid carrier, C₅₅-P. By forming a complex with C₅₅-P, this compound inhibits the synthesis of both peptidoglycan and wall teichoic acid precursors, leading to a weakened cell wall and eventual cell death. The accumulation of the cytoplasmic precursor Park's nucleotide is a key indicator of its mode of action. The in-depth understanding of this compound's mechanism, supported by the quantitative data and experimental protocols presented in this guide, provides a solid foundation for further research and development of novel antimicrobial agents targeting the bacterial cell wall.

References

- 1. google.com [google.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanistic insights into the C55-P targeting lipopeptide antibiotics revealed by structure–activity studies and high-resolution crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The challenges and opportunities of developing small molecule inhibitors of MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Solid-state NMR characterization of this compound effects on peptidoglycan and wall teichoic acid biosyntheses in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

- 9. This compound inhibits mannosylphosphoryldolichol synthesis by forming a complex with dolichylmonophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

Amphomycin's Inhibition of Glycoprotein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphomycin, a lipopeptide antibiotic, serves as a potent inhibitor of glycoprotein synthesis in eukaryotic cells. Its mechanism of action is primarily centered on the disruption of the dolichol-phosphate cycle, a critical pathway for the biosynthesis of N-linked glycoproteins. By forming a specific, calcium-dependent complex with the lipid carrier dolichylmonophosphate (Dol-P), this compound effectively sequesters this essential substrate, preventing its utilization by key glycosyltransferases. This guide provides an in-depth technical overview of the molecular interactions, kinetic effects, and experimental methodologies that elucidate this compound's inhibitory action on glycoprotein synthesis.

The Core Mechanism: Sequestration of Dolichylmonophosphate

The central mechanism by which this compound inhibits glycoprotein synthesis is through its direct interaction with and sequestration of dolichylmonophosphate (Dol-P)[1][2][3]. Dol-P is a long-chain polyisoprenyl phosphate that acts as a lipid carrier for monosaccharides in the endoplasmic reticulum, a crucial first step in the assembly of the lipid-linked oligosaccharide precursor required for N-glycosylation.

This compound, a lipopeptide, forms a stable complex with Dol-P in a process that is dependent on the presence of Ca²⁺ ions and the fatty acid residue of the antibiotic[1]. This complex formation effectively removes Dol-P from the pool available to dolichol-phosphate-mannose (DPM) synthase, the enzyme responsible for synthesizing dolichol-phosphate-mannose (Dol-P-Man) from GDP-mannose and Dol-P[1][3]. The inhibition of Dol-P-Man synthesis is a critical bottleneck, as Dol-P-Man is the mannosyl donor for the elongation of the lipid-linked oligosaccharide.

The specificity of this interaction is noteworthy. This compound selectively forms complexes with the monophosphorylated forms of dolichol and the structurally similar bacterial lipid carrier, undecaprenyl phosphate[1][4]. It does not interact with dolichylpyrophosphate, undecaprenylpyrophosphate, or their corresponding free alcohols (dolichol and undecaprenol)[1]. This high degree of specificity underscores the targeted nature of this compound's inhibitory action.

Kinetic Impact on Mannosylphosphoryldolichol Synthase

The interaction between this compound and Dol-P has a profound and measurable impact on the kinetics of mannosylphosphoryldolichol synthase. The following tables summarize the key quantitative data from studies using calf brain rough endoplasmic reticulum membranes[1].

Table 1: Effect of this compound on the Apparent Kinetic Constants for GDP-Mannose

| Condition | Apparent Km for GDP-Mannose (μM) | Vmax (pmol/mg protein/min) |

| Without this compound | 1.37 | 1.86 |

| With this compound | 1.08 | 0.17 |

As indicated in the table, the presence of this compound leads to a dramatic reduction in the Vmax of the enzyme with respect to GDP-mannose, while the apparent Km remains largely unchanged. This kinetic profile is consistent with a non-competitive or mixed-type inhibition pattern with respect to the sugar nucleotide donor.

Table 2: Effect of this compound on the Apparent Kinetic Constants for Dolichylmonophosphate (Dol-P)

| Condition | Apparent Km for Dol-P (μM) | Hill Coefficient (n) | Substrate Velocity Curve |

| Without this compound | 47.3 | 1.22 | Rectangular Hyperbola |

| With this compound | 333 | 2.02 | Sigmoid |

In contrast to its effect on GDP-mannose kinetics, this compound significantly increases the apparent Km for Dol-P, suggesting a competitive mode of inhibition with respect to the lipid carrier. The change in the substrate velocity curve from hyperbolic to sigmoidal, along with the increase in the Hill coefficient to approximately 2, indicates a positive cooperative binding mechanism in the presence of the inhibitor[1].

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathway: Inhibition of Dolichol-Phosphate-Mannose Synthesis

Caption: Inhibition of Dolichol-Phosphate-Mannose (DPM) synthesis by this compound.

Experimental Workflow: In Vitro Assay of DPM Synthase Inhibition

Caption: Experimental workflow for in vitro DPM synthase inhibition assay.

Detailed Experimental Protocols

Preparation of Calf Brain Microsomal Membranes

-

Tissue Homogenization: Obtain fresh calf brain and homogenize it in a buffered sucrose solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4) using a Potter-Elvehjem homogenizer.

-

Differential Centrifugation: Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cellular debris.

-

Mitochondrial Removal: Centrifuge the resulting supernatant at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

-

Microsome Isolation: Transfer the supernatant to an ultracentrifuge and spin at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal membranes.

-

Washing and Resuspension: Wash the microsomal pellet with buffer to remove cytosolic contaminants and resuspend it in a suitable buffer for storage or immediate use. Protein concentration should be determined using a standard method like the Bradford assay.

In Vitro Dolichol-Phosphate-Mannose (DPM) Synthase Assay

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Calf brain microsomal membranes (typically 50-100 µg of protein).

-

Radiolabeled GDP-mannose (e.g., GDP-[¹⁴C]mannose) as the mannosyl donor.

-

Exogenous dolichylmonophosphate (Dol-P) as the acceptor substrate.

-

A buffer system containing appropriate cations (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl₂ and CaCl₂).

-

-

Inhibitor Addition: For the experimental group, add this compound at the desired concentration. For the control group, add the corresponding vehicle (e.g., the solvent used to dissolve this compound).

-

Initiation and Incubation: Initiate the reaction by adding one of the key components (e.g., the microsomal membranes) and incubate the mixture at 37°C for a specified time (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solution of chloroform and methanol (e.g., 2:1 v/v).

-

Lipid Extraction: Vortex the mixture to extract the lipids into the organic phase. Centrifuge to separate the phases and collect the lower organic phase containing the lipid-linked sugars.

-

Analysis by Thin Layer Chromatography (TLC): Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water).

-

Quantification: Visualize the radiolabeled Dol-P-[¹⁴C]Man spot (e.g., by autoradiography) and scrape the corresponding silica from the plate. Quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Calculate the amount of Dol-P-Man synthesized and determine the kinetic parameters (Km and Vmax) by performing the assay with varying substrate concentrations.

Broader Implications: Bacterial Peptidoglycan Synthesis

It is important to note that this compound's mechanism of action in bacteria is analogous to its effects in eukaryotes. In bacteria, this compound inhibits the synthesis of peptidoglycan, a key component of the cell wall[5][6][7]. It achieves this by targeting the phospho-N-acetylmuramoyl-pentapeptide translocase (MraY), an enzyme that transfers the phospho-MurNAc-pentapeptide from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate[4][6][8][9]. Undecaprenyl phosphate is structurally similar to dolichyl phosphate, and this compound's ability to complex with this lipid carrier underlies its antibacterial activity[4]. This dual inhibitory profile highlights the conserved nature of lipid-carrier-dependent glycosylation processes across different domains of life.

Conclusion

This compound exerts its inhibitory effect on glycoprotein synthesis by a well-defined mechanism: the Ca²⁺-dependent sequestration of the lipid carrier dolichylmonophosphate. This action directly impedes the synthesis of dolichol-phosphate-mannose, a critical precursor for N-linked glycosylation. The detailed kinetic data and established experimental protocols provide a robust framework for utilizing this compound as a valuable tool in studying the intricacies of glycoprotein biosynthesis and for the potential development of novel therapeutic agents targeting this fundamental cellular process.

References

- 1. This compound inhibits mannosylphosphoryldolichol synthesis by forming a complex with dolichylmonophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Chemical Tools for Inhibiting Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Mechanism of Action and Limited Cross-Resistance of New Lipopeptide MX-2401 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies on bacterial cell wall inhibitors. II. Inhibition of peptidoglycan synthesis in vivo and in vitro by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits phospho-N-acetylmuramyl-pentapeptide translocase in peptidoglycan synthesis of Bacillus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. toku-e.com [toku-e.com]

- 8. Phospho-MurNAc-pentapeptide translocase (MraY) as a target for antibacterial agents and antibacterial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Studies on bacterial cell wall inhibitors. X. Properties of phosph-N-acetylmuramoyl-pentapeptide-transferase in peptidoglycan synthesis of Bacillus megaterium and its inhibition by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Amphomycin's Antibacterial Spectrum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amphomycin is a lipopeptide antibiotic with a long history of study, known for its potent activity against a specific range of bacteria. This technical guide provides an in-depth overview of its antibacterial spectrum, mechanism of action, and the experimental methodologies used to define its activity. The information presented here is intended to support further research and development efforts in the field of antimicrobial agents.

Antibacterial Spectrum of this compound

This compound exhibits a targeted spectrum of activity, primarily demonstrating efficacy against Gram-positive bacteria. This includes activity against clinically significant and drug-resistant strains.

Quantitative Antimicrobial Activity

The in vitro activity of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. While extensive MIC data for this compound itself is limited in publicly available literature, data for its closely related, semi-synthetic analogue, MX-2401, provides valuable insight into the expected spectrum of activity.

| Bacterial Species | Strain Type | MIC90 (µg/mL) of MX-2401 |

| Enterococcus spp. | Vancomycin-Sensitive Enterococcus (VSE) | 4 |

| Vancomycin-Resistant Enterococcus (VRE) (vanA, vanB, vanC) | 4 | |

| Linezolid- and Quinupristin-Dalfopristin-Resistant | 4 | |

| Staphylococcus aureus | Methicillin-Sensitive S. aureus (MSSA) | 2 |

| Methicillin-Resistant S. aureus (MRSA) | 2 | |

| Coagulase-Negative Staphylococci | Methicillin-Sensitive S. epidermidis (MSSE) | 2 |

| Methicillin-Resistant S. epidermidis (MRSE) | 2 | |

| Streptococcus spp. | Viridans group streptococci | 2 |

| Penicillin-Sensitive S. pneumoniae | 2 | |

| Penicillin-Intermediate S. pneumoniae | 2 | |

| Penicillin-Resistant S. pneumoniae | 2 | |

| Macrolide-Resistant S. pneumoniae | 2 |

Note: Data presented is for the this compound analogue MX-2401, which shares the same core structure and mechanism of action. MIC90 represents the concentration required to inhibit 90% of the tested isolates.

Studies have also shown that this compound at a concentration of 40 μg/mL can induce cell wall thinning in Staphylococcus aureus[1].

Mechanism of Action

This compound's antibacterial effect stems from its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for the survival of Gram-positive bacteria.

Inhibition of Peptidoglycan Synthesis

The primary target of this compound is the enzymatic process of peptidoglycan synthesis. Specifically, it blocks the action of phospho-N-acetylmuramyl-pentapeptide translocase (MraY). This enzyme is critical for the transfer of the peptidoglycan precursor, phospho-N-acetylmuramyl-pentapeptide, from its UDP-nucleotide carrier in the cytoplasm to the lipid carrier, undecaprenyl phosphate, within the cell membrane. By disrupting this key step, this compound effectively halts the construction of the peptidoglycan layer, leading to cell wall instability and ultimately, bacterial cell death.

Caption: Mechanism of this compound's inhibition of peptidoglycan synthesis.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized in vitro susceptibility testing methods. The broth microdilution method is a cornerstone technique for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against a panel of bacterial isolates.

1. Preparation of Materials:

-

This compound Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent and dilute further in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Bacterial Inoculum: Culture the bacterial isolates on appropriate agar plates overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

96-Well Microtiter Plates: Use sterile U- or flat-bottom 96-well microtiter plates.

2. Assay Procedure:

-

Serial Dilutions: Dispense 50 µL of CAMHB into all wells of the microtiter plate. Add 50 µL of the this compound working stock solution to the first column of wells, creating a 1:2 dilution. Using a multichannel pipette, perform serial two-fold dilutions across the plate by transferring 50 µL from one column to the next, discarding the final 50 µL from the last dilution column. This will result in a range of this compound concentrations.

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Growth Control: Include wells with 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).

-

Sterility Control: Include wells with 100 µL of sterile CAMHB only (no bacteria or antibiotic).

-

-

Incubation: Cover the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

3. Interpretation of Results:

-

Following incubation, visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

References

Amphomycin: A Technical Guide to a Classic Lipopeptide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amphomycin is a lipopeptide antibiotic produced by Streptomyces canus. As a member of the calcium-dependent antibiotic class, it exhibits potent bactericidal activity primarily against Gram-positive bacteria, including several multidrug-resistant strains. Its primary mechanism of action involves the inhibition of peptidoglycan synthesis, a critical pathway for bacterial cell wall integrity. This is achieved through the sequestration of the lipid carrier undecaprenyl phosphate (C55-P), preventing the formation of Lipid I, a key intermediate in the cell wall biosynthesis pathway. Recent evidence also points to a secondary mechanism involving the direct inhibition of the C55-P flippase, UptA. This technical guide provides an in-depth overview of this compound, covering its mechanism of action, antimicrobial spectrum, biosynthesis, potential resistance mechanisms, and key experimental protocols for its study.

Introduction

First isolated from Streptomyces canus in the 1950s, this compound is a cyclic lipopeptide antibiotic characterized by a decapeptide core and a fatty acid side chain.[1] Its potent activity against Gram-positive bacteria has made it a subject of interest, particularly with the rise of antibiotic-resistant pathogens. This compound and its analogues, such as the semi-synthetic MX-2401, are recognized for their ability to inhibit cell wall biosynthesis by targeting the lipid carrier undecaprenyl phosphate (C55-P).[2] This mode of action is distinct from many other classes of antibiotics, making it a valuable tool for research and a potential scaffold for the development of new therapeutic agents.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1402-82-0 | [3] |

| Molecular Formula | C₅₈H₉₁N₁₃O₂₀ | [3] |

| Molecular Weight | 1290.4 g/mol | [3] |

| Appearance | Off-white to fawn solid | [3] |

| Solubility | Soluble in ethanol, methanol, DMF, and DMSO | [3] |

Mechanism of Action

This compound employs a dual mechanism to disrupt bacterial cell wall synthesis, with its primary target being the undecaprenyl phosphate (C55-P) lipid carrier. This process is calcium-dependent.

Sequestration of Undecaprenyl Phosphate (C55-P)

The biosynthesis of peptidoglycan, the primary structural component of the bacterial cell wall, relies on the carrier molecule C55-P to transport precursor units from the cytoplasm across the cell membrane.[2] this compound inhibits this process at a very early stage.

-

Complex Formation: In the presence of calcium ions (Ca²⁺), this compound binds directly to C55-P.[2][4] This interaction is highly specific to the monophosphate form of the lipid carrier.[4]

-

Inhibition of MraY: The formation of the this compound-Ca²⁺-C55-P complex prevents the enzyme MraY (phospho-N-acetylmuramoyl-pentapeptide-transferase) from utilizing C55-P as a substrate.[2]

-

Lipid I Synthesis Blockade: Consequently, the transfer of the soluble peptidoglycan precursor, UDP-MurNAc-pentapeptide, to C55-P is blocked. This reaction would normally form Lipid I (MurNAc-pentapeptide-pyrophosphoryl-undecaprenol).

-

Accumulation of Precursors: The inhibition of Lipid I synthesis leads to the intracellular accumulation of the soluble precursor, UDP-MurNAc-pentapeptide.[5]

This cascade of events effectively halts the peptidoglycan synthesis pathway, leading to a weakened cell wall and eventual cell lysis.

Inhibition of the C55-P Flippase UptA

Recent studies have revealed an additional mechanism of action for this compound. The recycling of C55-P from the outer to the inner leaflet of the cytoplasmic membrane is essential to maintain the pool of available carriers for peptidoglycan synthesis. This process is facilitated by a flippase enzyme, UptA.[4][6] this compound has been shown to directly interact with UptA, competing with C55-P for binding.[4][6] This interaction destabilizes the UptA:C55-P complex, further disrupting the lipid carrier cycle and enhancing the antibiotic effect.[6]

Antimicrobial Spectrum and Potency

This compound is primarily active against Gram-positive bacteria. Due to its mechanism of targeting a fundamental biosynthetic pathway, it retains activity against many strains that have developed resistance to other antibiotic classes, such as β-lactams and glycopeptides.

Quantitative data on the potency of the closely related this compound analogue, MX-2401, is presented below. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Organism | Strain Information | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 1.0 - 2.0 | [1] |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 1.0 - 2.0 | [1] |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.25 - 0.5 | [1] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.25 - 0.5 | [1] |

| Enterococcus faecalis | Vancomycin-Susceptible | 1.0 - 2.0 | [1] |

Note: Data presented is for the this compound analogue MX-2401, which shares a core structure and mechanism of action with this compound.

Biosynthesis

As a complex lipopeptide, this compound is synthesized by a multi-enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS).[2][3][7] While the specific gene cluster for this compound biosynthesis in Streptomyces canus has not been explicitly detailed in publicly available literature, the general mechanism of NRPS-mediated synthesis is well understood.[8]

The NRPS machinery consists of a series of modules, where each module is responsible for the incorporation of a specific amino acid into the growing peptide chain.[7][9] A typical NRPS module contains several domains:

-

Adenylation (A) domain: Selects and activates the specific amino acid substrate as an aminoacyl adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently attaches the activated amino acid via a phosphopantetheinyl arm.

-

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain attached to the previous module.

The biosynthesis begins with a loading module that incorporates the fatty acid side chain, followed by a series of elongation modules corresponding to the amino acid sequence of the peptide core. A terminal Thioesterase (TE) domain is responsible for releasing the final product, often catalyzing its cyclization.[9]

Potential Mechanisms of Resistance

While specific resistance mechanisms to this compound are not extensively documented, potential pathways for resistance can be inferred based on its mechanism of action and resistance patterns observed for other antibiotics targeting the cell wall.

-

Target Modification: Although this compound does not bind to a protein target for its primary mechanism, alterations in the structure or availability of C55-P could confer resistance. For instance, mutations in the uppS gene, which encodes the undecaprenyl pyrophosphate synthase, can affect the pool of lipid carriers and lead to low-level resistance to some cell wall-active antibiotics.[6]

-

Reduced Permeability/Efflux: In Gram-positive bacteria, changes to the cell envelope that limit antibiotic penetration could reduce efficacy. The overexpression of efflux pumps, which actively transport antibiotics out of the cell, is a common resistance strategy that could potentially apply to this compound.[10]

-

Target Protection/Bypass: Bacteria could theoretically develop mechanisms to protect C55-P from binding to this compound or evolve alternative pathways for peptidoglycan precursor transport, although this is less common.

-

Enzymatic Inactivation: Bacteria could acquire enzymes capable of degrading or modifying the this compound molecule, rendering it inactive. This is a common resistance mechanism against many classes of antibiotics.[10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the minimum concentration of this compound required to inhibit the growth of a target bacterium.

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB), supplemented with 50 µg/mL Ca²⁺

-

This compound stock solution (e.g., in DMSO)

-

Bacterial inoculum, adjusted to 0.5 McFarland standard and then diluted to yield a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Sterile diluents (e.g., CAMHB)

Procedure:

-

Prepare Antibiotic Dilutions: Create a two-fold serial dilution of this compound in CAMHB across the wells of the 96-well plate. Typically, 100 µL of broth is added to wells 2-12. 200 µL of the highest this compound concentration is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well (columns 1-11), resulting in a final volume of 200 µL and the desired final antibiotic concentrations and bacterial density.

-

Controls:

-

Growth Control (Positive Control): Well 11 should contain 100 µL of inoculum and 100 µL of CAMHB without the antibiotic.

-

Sterility Control (Negative Control): Well 12 should contain 200 µL of uninoculated CAMHB.

-

-

Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well remains clear) compared to the growth control.

Assay for Accumulation of UDP-MurNAc-pentapeptide

This assay provides evidence that an antibiotic inhibits the cell wall synthesis pathway at or before the translocation of Lipid II across the membrane.

Materials:

-

Log-phase bacterial culture

-